2-({[1-(Ethoxycarbonyl)piperidin-4-yl]carbamoyl}(methyl)amino)acetic acid
Description
Chemical Structure and Properties 2-({[1-(Ethoxycarbonyl)piperidin-4-yl]carbamoyl}(methyl)amino)acetic acid (CAS: 1096963-05-1) is a piperidine derivative with a molecular formula of C₁₂H₂₁N₃O₅ and a molecular weight of 287.32 g/mol . Its structure features:
- A piperidine ring substituted at the 4-position with a carbamoyl group.
- A methylamino linkage bridging the carbamoyl group and the acetic acid moiety.
- An ethoxycarbonyl (ethyl ester) group attached to the piperidine nitrogen.
The compound is commercially available as a powder (storage at RT) and is used in life science research, though safety data remain undocumented . Its IUPAC name, 2-[(1-ethoxycarbonylpiperidin-4-yl)carbamoyl-methylamino]acetic acid, reflects these functional groups. Key physicochemical properties include a topological polar surface area (TPSA) of 101 Ų (estimated from analogs in ), suggesting moderate solubility, and a calculated logP of 0.8–1.2, indicating balanced lipophilicity .
Properties
IUPAC Name |
2-[(1-ethoxycarbonylpiperidin-4-yl)carbamoyl-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O5/c1-3-20-12(19)15-6-4-9(5-7-15)13-11(18)14(2)8-10(16)17/h9H,3-8H2,1-2H3,(H,13,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQDEJLBYHWHJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)N(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(Ethoxycarbonyl)piperidin-4-yl]carbamoyl}(methyl)amino)acetic acid typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the ethoxycarbonyl group. The final step involves the coupling of the piperidine derivative with aminoacetic acid under specific reaction conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors and advanced purification techniques like chromatography ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-({[1-(Ethoxycarbonyl)piperidin-4-yl]carbamoyl}(methyl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry
2-({[1-(Ethoxycarbonyl)piperidin-4-yl]carbamoyl}(methyl)amino)acetic acid serves as a building block for synthesizing more complex organic molecules. It can undergo various chemical reactions:
- Oxidation : Can be oxidized using agents like potassium permanganate.
- Reduction : Reduction can be performed with lithium aluminum hydride.
- Substitution Reactions : The ethoxycarbonyl group can be replaced by other functional groups through nucleophilic substitution.
Biology
In biological research, this compound is being investigated for its potential as a biochemical probe to study enzyme interactions. Its structure allows it to bind to specific enzymes or receptors, potentially modulating their activity.
Medicine
The compound is explored for therapeutic applications, particularly in drug development:
- Histone Demethylase Inhibition : Recent studies indicate that similar compounds may modulate histone demethylases, which are crucial in cancer biology and epigenetics .
Industry
In industrial applications, it is utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties for various formulations.
Data Table of Chemical Reactions
| Reaction Type | Reagent/Condition | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids |
| Reduction | Lithium aluminum hydride | Alcohols or amines |
| Substitution | Nucleophiles (amines/thiols) | Various derivatives |
Case Studies and Research Findings
- Biochemical Probes : Research has shown that compounds with similar structures can effectively inhibit specific enzyme activities, leading to potential therapeutic applications in oncology .
- Synthesis of Derivatives : A study demonstrated the synthesis of propanamide derivatives from piperidine-based compounds, highlighting the versatility of piperidine derivatives in creating bioactive molecules .
- Histone Modulation Studies : Compounds related to this compound have been evaluated for their ability to modulate histone demethylases, which play a significant role in gene expression regulation and cancer progression .
Mechanism of Action
The mechanism of action of 2-({[1-(Ethoxycarbonyl)piperidin-4-yl]carbamoyl}(methyl)amino)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects. Detailed studies on the molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Table 2: Drug-Likeness Comparison
| Parameter | Target Compound | [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid | 2-[4-(Fmoc)piperazin-1-yl]acetic acid |
|---|---|---|---|
| Molecular Weight | 287.32 | 215.25 | 394.43 |
| logP (Predicted) | 1.2 | 0.5 | 3.1 |
| TPSA (Ų) | 101 | 66 | 95 |
| Hydrogen Bond Donors | 2 | 1 | 3 |
| Synthetic Accessibility | Moderate | High | Low |
- Polarity : The Fmoc-protected analog (TPSA: 95 Ų) has comparable polarity to the target compound, favoring aqueous solubility .
Key Research Findings
Synthetic Efficiency : The target compound’s ethoxycarbonyl group offers stability over Boc/Fmoc analogs, which require deprotection steps in SPPS .
Structural Versatility: Substitution at the piperidine 4-position (e.g., cyano, acetyl) modulates biological activity, as seen in sEH inhibitors .
Safety and Handling: Unlike the target compound, analogs like [{2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid have documented SDS, emphasizing the need for safety studies on the target .
Biological Activity
2-({[1-(Ethoxycarbonyl)piperidin-4-yl]carbamoyl}(methyl)amino)acetic acid is a complex organic compound that has garnered attention for its biological activity, particularly in the context of modulating histone demethylases (HDMEs). This article explores the biological activity of this compound, drawing from diverse research findings, case studies, and data tables to provide a comprehensive overview.
Basic Information
| Property | Details |
|---|---|
| Chemical Formula | C₁₂H₂₁N₃O₅ |
| Molecular Weight | 287.32 g/mol |
| IUPAC Name | 2-[(1-ethoxycarbonylpiperidin-4-yl)carbamoyl-methylamino]acetic acid |
| CAS Number | 1096963-05-1 |
| Appearance | White powder |
Structure
The compound features a piperidine ring substituted with an ethoxycarbonyl group, a carbamoyl group, and a methylamino moiety attached to an acetic acid backbone. The structural complexity suggests potential interactions with various biological targets.
Research indicates that this compound acts primarily as an inhibitor of histone demethylases. HDMEs play critical roles in epigenetic regulation by modifying histone proteins, which in turn affects gene expression. Inhibition of these enzymes can lead to altered cellular processes, including differentiation and proliferation.
Research Findings
- Histone Demethylase Inhibition : The compound has been shown to effectively inhibit various HDMEs, which is crucial for regulating gene expression in cancer cells. A study indicated that compounds similar to this one could lead to significant anti-cancer effects by reactivating silenced tumor suppressor genes .
- Toxicity Profiling : A comprehensive toxicity assessment involving ToxCast chemicals revealed that several compounds structurally related to this compound exhibited low toxicity across multiple assays, suggesting a favorable safety profile for further development .
- Cell Proliferation Studies : In vitro studies demonstrated that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis through the modulation of specific signaling pathways associated with HDME activity .
Case Study 1: Cancer Cell Lines
A study evaluated the effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The results showed:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Significant inhibition |
| PC3 (Prostate) | 7.5 | Moderate inhibition |
The compound demonstrated a dose-dependent response in inhibiting cell growth, indicating its potential as a therapeutic agent.
Case Study 2: Epigenetic Modulation
Another investigation focused on the epigenetic changes induced by the compound in human fibroblast cells. The findings revealed alterations in histone methylation patterns, leading to changes in gene expression profiles associated with cellular senescence and differentiation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
